2-[(4-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(4-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple nitrogen-containing rings, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-nitro-1H-pyrazole ring. This can be achieved by reacting hydrazine with a β-keto ester in the presence of a nitro-substituted aldehyde under acidic conditions.
Construction of the Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Core: The pyrazole derivative is then reacted with a suitable amine and a formylating agent to form the triazole ring. This is followed by cyclization to form the pyrimidine ring, often using a cyclizing agent like phosphorus oxychloride (POCl₃).
Final Coupling: The final step involves coupling the pyrazole derivative with the triazolo[1,5-c]pyrimidine core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Cyclization: Cyclizing agents like POCl₃ or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of multiple nitrogen atoms in the structure allows for strong interactions with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives have shown promise as potential anticancer agents. Studies have demonstrated their ability to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of key proteins, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Quinolinyl-pyrazoles: These compounds also exhibit significant pharmacological activities and are used in drug development.
Uniqueness
What sets 2-[(4-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of multiple nitrogen-containing rings, which enhances its ability to interact with various biological targets. This structural complexity provides a versatile platform for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C16H11N9O2 |
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Molecular Weight |
361.32 g/mol |
IUPAC Name |
4-[(4-nitropyrazol-1-yl)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H11N9O2/c26-25(27)12-6-18-22(8-12)9-14-20-16-13-7-19-24(11-4-2-1-3-5-11)15(13)17-10-23(16)21-14/h1-8,10H,9H2 |
InChI Key |
OZPGCSLKMYGOTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)CN5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
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